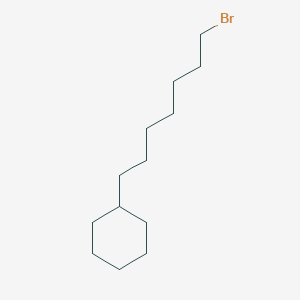
(7-Bromoheptyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromoheptyl)cyclohexane is an organic compound that features a cyclohexane ring substituted with a 7-bromoheptyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoheptyl)cyclohexane typically involves the bromination of heptylcyclohexane. One common method is to start with heptylcyclohexane and subject it to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(7-Bromoheptyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of heptylcyclohexanol, heptylcyclohexylamine, etc.
Elimination: Formation of heptylcyclohexene.
Oxidation: Formation of heptylcyclohexanol and heptylcyclohexanone.
Scientific Research Applications
(7-Bromoheptyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Bromoheptyl)cyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, making the compound a versatile intermediate. In biological systems, it may interact with enzymes and proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromoheptyl)carbamic acid tert-butyl ester
- Cyclohexyl bromide
- Heptylcyclohexane
Uniqueness
(7-Bromoheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it useful in various synthetic applications .
Properties
CAS No. |
479546-92-4 |
|---|---|
Molecular Formula |
C13H25Br |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
7-bromoheptylcyclohexane |
InChI |
InChI=1S/C13H25Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h13H,1-12H2 |
InChI Key |
BMMJMMJVAXTWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















